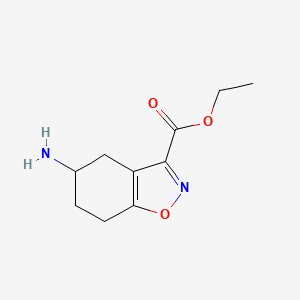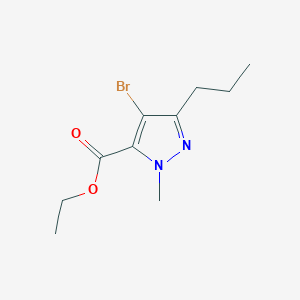
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, a propyl group at the 3rd position, and an ethyl ester group at the 5th position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative. For instance, the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with bromine can yield the desired brominated pyrazole compound .
-
Esterification: : The carboxylic acid group at the 5th position can be esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester and propyl groups.
Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid ethyl ester
- 3-Methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds. The combination of the bromine atom and the ester group provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H15BrN2O2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
ethyl 4-bromo-2-methyl-5-propylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-6-7-8(11)9(13(3)12-7)10(14)15-5-2/h4-6H2,1-3H3 |
InChI Key |
PIFJFPDMEZBJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1Br)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


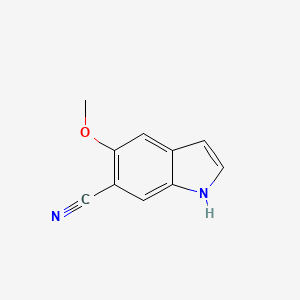
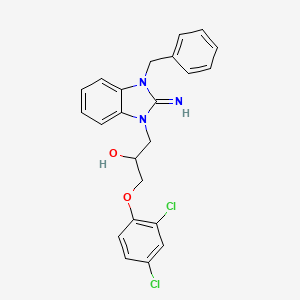
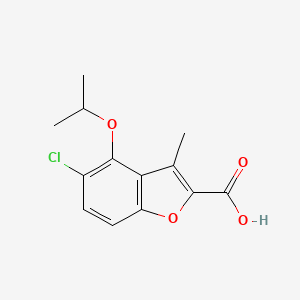
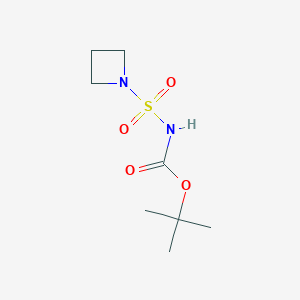
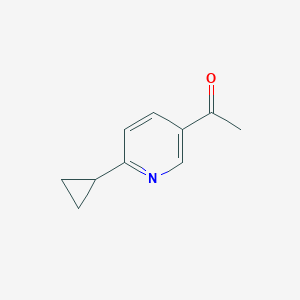
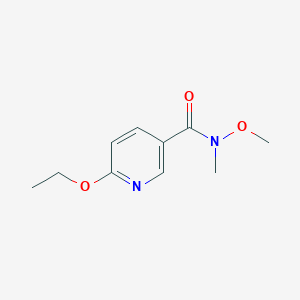
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
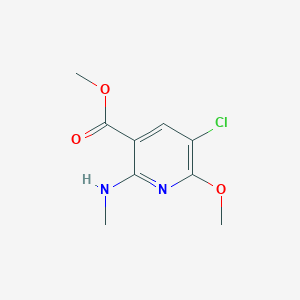
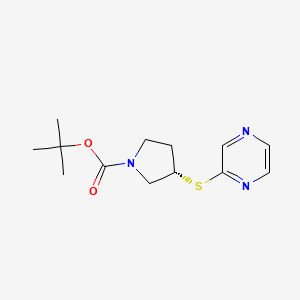
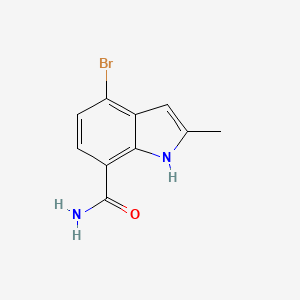
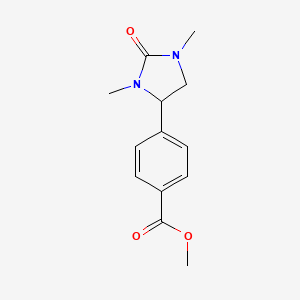
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)

